![molecular formula C22H23N3O4 B2870867 N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 898454-93-8](/img/structure/B2870867.png)
N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
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Overview
Description
N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its properties.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce simpler quinoline structures .
Scientific Research Applications
N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used to treat malaria and autoimmune diseases.
Hydroxychloroquine: Similar to chloroquine but with additional therapeutic applications.
Uniqueness
N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is unique due to its specific structure, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an azatricyclo framework and methoxyphenyl substituents, which may influence its biological interactions and pharmacological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities including:
- Antimicrobial Activity : Some derivatives of azatricyclo compounds have shown significant antibacterial and antifungal properties.
- Anticancer Effects : Compounds similar to this structure have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Potential Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of cell wall synthesis | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Study : A study evaluated the antimicrobial effects of azatricyclo derivatives against various bacterial strains. The results indicated a strong inhibitory effect, particularly against Gram-positive bacteria.
- Cancer Cell Proliferation : In vitro studies using cancer cell lines demonstrated that certain analogs of this compound significantly decreased cell viability and induced apoptosis through caspase activation pathways.
- Inflammation Model : Research involving inflammatory models showed that the compound could reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential anti-inflammatory properties.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the bioactivity of azatricyclo compounds:
- Structure-Activity Relationship (SAR) : Modifications to the methoxy group or changes in the azatricyclo framework can lead to increased potency against specific biological targets.
Table 2: Structure-Activity Relationship Insights
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-13-17-11-16(10-14-7-5-9-25(19(14)17)22(13)28)24-21(27)20(26)23-12-15-6-3-4-8-18(15)29-2/h3-4,6,8,10-11,13H,5,7,9,12H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAOTDAIRZIYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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